![molecular formula C15H21N2O4- B14607578 2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate CAS No. 57699-63-5](/img/structure/B14607578.png)
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate is an organic compound with a complex structure that includes a benzyl group, a dimethylbutoxy group, and a hydrazine carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of benzyl hydrazine with a suitable ester, such as 3,3-dimethylbutyl chloroformate, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
科学研究应用
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with unique properties.
作用机制
The mechanism of action of 2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the dimethylbutoxy group can influence the compound’s solubility and membrane permeability.
相似化合物的比较
Similar Compounds
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]azetidine-1-carboxylic acid: This compound has a similar structure but includes an azetidine ring instead of a hydrazine moiety.
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine: A simpler analog without the carboxylate group.
Uniqueness
2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydrazine and carboxylate groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
57699-63-5 |
|---|---|
分子式 |
C15H21N2O4- |
分子量 |
293.34 g/mol |
IUPAC 名称 |
N-[benzyl(3,3-dimethylbutoxycarbonyl)amino]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)9-10-21-14(20)17(16-13(18)19)11-12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3,(H,18,19)/p-1 |
InChI 键 |
LUVCSBOGVJGAHP-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)CCOC(=O)N(CC1=CC=CC=C1)NC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


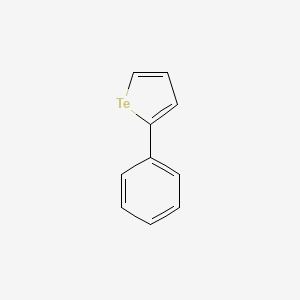
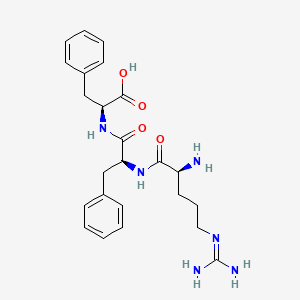

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
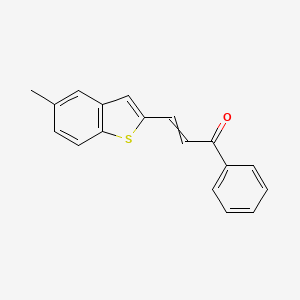
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)

![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
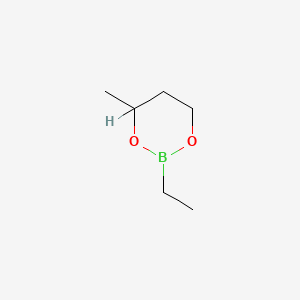
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)
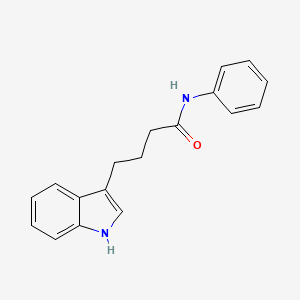
![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
